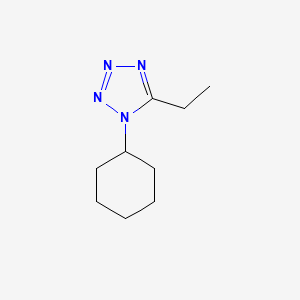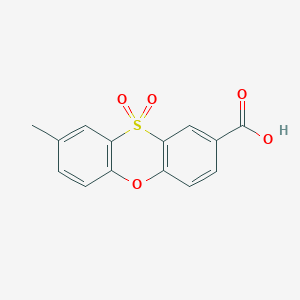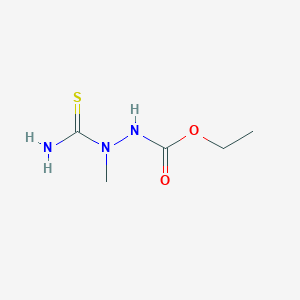![molecular formula C26H23NO4 B14654832 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate CAS No. 50687-45-1](/img/structure/B14654832.png)
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-cyanobenzoic acid with 4-pentylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Hydrolyzed products or substituted esters.
Wissenschaftliche Forschungsanwendungen
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The ester and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-(pentanoyloxy)benzoate
- 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-(hexanoyloxy)benzoate
Uniqueness
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
50687-45-1 |
|---|---|
Molekularformel |
C26H23NO4 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
[4-(4-pentylphenoxy)carbonylphenyl] 4-cyanobenzoate |
InChI |
InChI=1S/C26H23NO4/c1-2-3-4-5-19-8-14-23(15-9-19)30-26(29)22-12-16-24(17-13-22)31-25(28)21-10-6-20(18-27)7-11-21/h6-17H,2-5H2,1H3 |
InChI-Schlüssel |
CUVROGUHPISTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

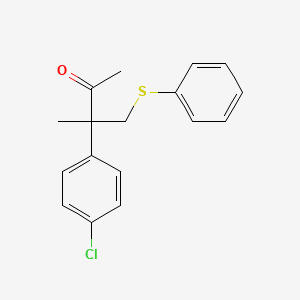
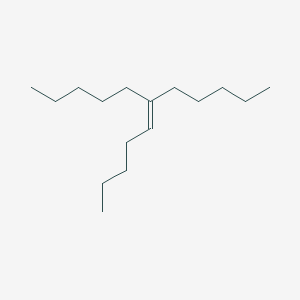

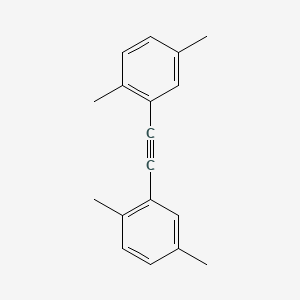
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
